molecular formula C19H24N2O5S B4236870 N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B4236870
M. Wt: 392.5 g/mol
InChI Key: QWPMTBBWUXUDJJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a glycinamide core substituted with ethoxyphenyl, ethyl, and methoxyphenylsulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common approach is to start with the glycinamide core and introduce the substituents sequentially:

    Ethoxyphenyl Substitution:

    Ethyl Substitution: The ethyl group can be introduced via alkylation using ethyl halide in the presence of a strong base such as sodium hydride.

    Methoxyphenylsulfonyl Substitution: The final step involves the sulfonylation of the compound with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or methoxyphenyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-4-21(27(23,24)16-12-10-15(25-3)11-13-16)14-19(22)20-17-8-6-7-9-18(17)26-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPMTBBWUXUDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

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